molecular formula C14H13FN6OS B2385842 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1058496-15-3

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2385842
CAS No.: 1058496-15-3
M. Wt: 332.36
InChI Key: CYTYEHGYVDPDGO-UHFFFAOYSA-N
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Description

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C14H13FN6OS and its molecular weight is 332.36. The purity is usually 95%.
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Biological Activity

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-fluorophenyl)acetamide is a novel derivative within the class of triazolo[4,5-d]pyrimidines. This class has garnered attention for its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The unique structural features of this compound suggest potential applications in medicinal chemistry.

Structural Characteristics

The compound features a triazolo[4,5-d]pyrimidine core linked to a thioether and an acetamide moiety. The presence of a fluorine atom on the phenyl ring is significant for enhancing biological activity and selectivity.

Biological Activity Overview

Research indicates that triazolo[4,5-d]pyrimidine derivatives exhibit a range of biological activities:

  • Anticancer Activity :
    • Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have demonstrated moderate to high cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values indicating effective growth inhibition .
    • The compound's structure suggests it may act by interfering with critical cellular pathways involved in cancer progression.
  • Antimicrobial Properties :
    • Triazolo derivatives have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds similar to the target compound exhibited MIC values ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
    • The incorporation of the thioether group may enhance membrane permeability and interaction with bacterial targets.
  • Inhibition of Kinases :
    • Some triazolo[4,5-d]pyrimidine derivatives have been identified as inhibitors of PI3K and mTOR pathways, which are crucial in cancer signaling . This suggests that the compound may hold promise as a therapeutic agent in diseases associated with dysregulated kinase activity.

Case Studies

Several studies provide insights into the biological activity of related compounds:

  • Study on Anticancer Activity : A recent study synthesized various triazole derivatives and assessed their anticancer properties. One derivative showed an IC50 value of 14.1 µM against MCF-7 cells, indicating significant potency compared to established chemotherapeutics .
  • Antibacterial Screening : In another study, triazole-fused compounds were screened against multiple bacterial strains, revealing broad-spectrum antibacterial activity with some compounds achieving MIC values lower than traditional antibiotics .

Data Tables

Activity Type Tested Compound Cell Line/Bacteria IC50/MIC (µg/mL) Reference
AnticancerTriazole derivativeMCF-714.1
AnticancerTriazole derivativeHCT-11630.8
AntibacterialTriazole derivativeS. aureus0.125
AntibacterialTriazole derivativeE. coli8

Properties

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN6OS/c1-2-21-13-12(19-20-21)14(17-8-16-13)23-7-11(22)18-10-6-4-3-5-9(10)15/h3-6,8H,2,7H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTYEHGYVDPDGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC=C3F)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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